Structural Divergence from S07-2001: N-Benzyl Substituent Controls AKR1C3 Potency
A high-confidence class-level inference exists for the 4-acetylpyrrole-2-carboxamide scaffold. The closely related compound S07-2001 (4-acetyl-N-{[4-(sulfamoylmethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide, CAS 1197904-57-6) is a potent inhibitor of aldo-keto reductase 1C3 (AKR1C3) with an IC₅₀ of 2.08 µM, and it enhances doxorubicin activity in drug-resistant cancer cells . No direct AKR1C3 inhibition data or any other quantitative target-engagement data are publicly available for the target compound (4-methoxybenzyl analog). The difference in the N-benzyl para-substituent (sulfamoylmethyl vs. methoxy) is anticipated to significantly alter hydrogen-bonding capacity and steric bulk, leading to a potential loss of AKR1C3 affinity.
| Evidence Dimension | AKR1C3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | S07-2001; IC₅₀ = 2.08 µM |
| Quantified Difference | Cannot be calculated; no target compound data available |
| Conditions | Recombinant AKR1C3 inhibition assay |
Why This Matters
This data gap explicitly informs procurement: the compound cannot be assumed to serve as a direct replacement for S07-2001 in AKR1C3-targeting studies without empirical validation.
